5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667413-03-8
VCID: VC2011536
InChI: InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
SMILES: CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 667413-03-8

Cat. No.: VC2011536

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 667413-03-8

Specification

CAS No. 667413-03-8
Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name 3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
Standard InChI Key ALUPWDXRUPLLEB-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C
Canonical SMILES CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C

Introduction

Chemical Structure and Properties

Structural Features

5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol possesses a complex molecular structure characterized by several key features:

  • A five-membered 1,2,4-triazole heterocyclic ring

  • A thiol group (-SH) at position 3 of the triazole ring

  • An ethyl group attached to the N-4 position of the triazole

  • A 3,5-dimethylphenoxy group connected via an ethyl linker at position 5

The compound exists in two tautomeric forms: the thiol form (as indicated in the name) and the thione form, which is often represented in structural diagrams .

Physicochemical Properties

The fundamental physicochemical properties of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol are summarized in Table 1:

Table 1: Physicochemical Properties of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

PropertyValueSource
Molecular FormulaC₁₄H₁₉N₃OS
Molecular Weight277.39 g/mol
Physical StateSolid (presumed based on related compounds)-
CAS Number667413-03-8
PubChem CID3358858
IUPAC Name3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

Chemical Identifiers and Nomenclature

Systematic Identifiers

The compound can be identified through various systematic chemical identifiers that provide unique representations of its structure, as detailed in Table 2:

Table 2: Chemical Identifiers for 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Identifier TypeValueSource
InChIInChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
InChIKeyALUPWDXRUPLLEB-UHFFFAOYSA-N
SMILESCCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C
Canonical SMILESCCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C

Alternative Names and Identifiers

The compound is also known by several alternative identifiers in various chemical databases and catalogs:

  • 3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

  • 5-(1-(3,5-Dimethylphenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

  • MFCD04054562

  • DTXSID40391767

Structural Analysis

Molecular Structure

The molecular structure of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol features a central 1,2,4-triazole ring with specific substitution patterns:

  • The thiol/thione group at position 3/5 (depending on tautomeric form)

  • An ethyl group at the N-4 position

  • A dimethylphenoxy ethyl substituent at position 5/3

  • Two methyl groups at positions 3 and 5 of the phenyl ring

The compound's structure allows for potential hydrogen bonding through the NH and SH groups in its tautomeric forms, which may influence its interactions with biological targets and chemical reactivity.

Tautomerism

Like many triazole-thiol compounds, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can exist in two tautomeric forms:

  • Thiol form (5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol)

  • Thione form (3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione)

This tautomerism affects the compound's reactivity, particularly in its interactions with metal ions and other nucleophilic or electrophilic reagents .

Synthesis and Preparation

General Synthetic Routes

The synthesis of triazole derivatives like 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves condensation reactions between hydrazine derivatives and carbonyl compounds or their derivatives. For this specific compound, the synthesis might involve several steps:

  • Preparation of appropriate hydrazine derivatives

  • Reaction with aldehydes or ketones in the presence of a catalyst

  • Cyclization to form the triazole ring

  • Introduction of the dimethylphenoxy group via appropriate linkers

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol exist, differing in the position of substituents or the nature of functional groups. Table 3 provides a comparison of this compound with some of its close structural analogs:

Table 3: Comparison of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol667413-03-8C₁₄H₁₉N₃OS277.39Reference compound
5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol588673-85-2C₁₄H₁₉N₃OS277.39Methyl groups at 3,4-positions of phenyl ring
5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol667413-67-4C₁₄H₁₉N₃OS277.39Methyl groups at 2,3-positions of phenyl ring
5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol588673-46-5C₁₃H₁₇N₃OS263.36Methyl instead of ethyl at N-4 position

Structure-Activity Relationships

The positioning of methyl groups on the phenyl ring and the nature of the substituent at the N-4 position of the triazole ring can significantly influence the compound's physicochemical properties and potential biological activities. For instance:

  • Alteration of the dimethyl substitution pattern on the phenyl ring (3,5- vs. 3,4- vs. 2,3-positions) can affect the electronic distribution and steric hindrance of the molecule

  • Changing the N-4 substituent from ethyl to methyl can influence the compound's lipophilicity and binding affinity to potential biological targets

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • UV-Visible spectroscopy for absorption characteristics

Theoretical and Computational Studies

Recent advances in computational chemistry have enabled theoretical studies of triazole derivatives, including potential structure-property relationships:

  • Density Functional Theory (DFT) calculations to determine electronic properties

  • Molecular docking studies to predict binding affinities with potential biological targets

  • Thermodynamic calculations to assess stability and reactivity

Similar triazole compounds have been studied using quantum chemical methods to establish relationships between their molecular structure and antioxidant or corrosion inhibition properties .

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